(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chloro-2,5-dimethoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the piperazinyl derivative. Finally, the furan-2-ylmethanone moiety is introduced through a coupling reaction, often facilitated by a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages such as improved selectivity, potency, or stability compared to similar compounds.
Properties
IUPAC Name |
[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S/c1-24-14-11-16(15(25-2)10-12(14)18)27(22,23)20-7-5-19(6-8-20)17(21)13-4-3-9-26-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFFYIDMVXXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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